molecular formula C10H14ClN3O2 B14640501 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide CAS No. 52702-04-2

4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide

Cat. No.: B14640501
CAS No.: 52702-04-2
M. Wt: 243.69 g/mol
InChI Key: VEENZESUCGXFJF-UHFFFAOYSA-N
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Description

4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and ethylenediamine.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with ethylenediamine to form the desired benzamide compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The presence of the methoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and effects.

Properties

CAS No.

52702-04-2

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C10H14ClN3O2/c1-16-9-5-8(13)7(11)4-6(9)10(15)14-3-2-12/h4-5H,2-3,12-13H2,1H3,(H,14,15)

InChI Key

VEENZESUCGXFJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCCN)Cl)N

Origin of Product

United States

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